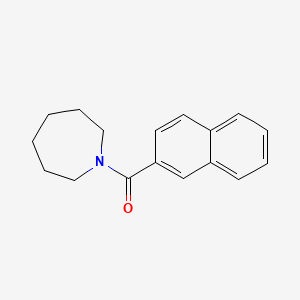
1-(2-naphthoyl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-naphthoyl)azepane, also known as JWH-307, is a synthetic cannabinoid that was first synthesized in 2005. It belongs to the family of indole-derived synthetic cannabinoids and has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
1-(2-naphthoyl)azepane acts on the cannabinoid receptors in the body, primarily the CB1 receptor. It binds to the receptor and activates it, leading to a cascade of events that ultimately result in the observed effects. The activation of the CB1 receptor leads to the inhibition of neurotransmitter release, which results in the analgesic and anti-inflammatory effects. It also leads to the activation of intracellular signaling pathways that are involved in the regulation of cell growth and survival, which underlies its potential anti-cancer properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-naphthoyl)azepane are primarily mediated by its interaction with the CB1 receptor. It has been shown to have potent analgesic and anti-inflammatory effects in animal models. It has also been shown to have anti-cancer properties, possibly through the regulation of cell growth and survival pathways. In addition, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2-naphthoyl)azepane is its potency and selectivity for the CB1 receptor. This makes it a useful tool for studying the effects of CB1 receptor activation in various biological systems. However, one of the limitations of using 1-(2-naphthoyl)azepane in lab experiments is its potential for off-target effects. It is important to carefully control for these effects in order to accurately interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(2-naphthoyl)azepane. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as an anti-cancer agent. Further studies are needed to fully understand the mechanism of action of 1-(2-naphthoyl)azepane and its potential therapeutic applications. Additionally, more research is needed to fully understand the potential off-target effects of 1-(2-naphthoyl)azepane and how to control for them in lab experiments.
Synthesemethoden
The synthesis of 1-(2-naphthoyl)azepane involves the condensation of 2-naphthoyl chloride with azepane in the presence of a base such as triethylamine. The reaction is carried out in anhydrous conditions and under nitrogen atmosphere. The resulting product is purified by column chromatography to obtain pure 1-(2-naphthoyl)azepane.
Wissenschaftliche Forschungsanwendungen
1-(2-naphthoyl)azepane has been studied extensively for its potential therapeutic applications. It has been shown to have potent analgesic and anti-inflammatory properties in animal models. It has also been studied for its potential use as an anti-cancer agent. In addition, it has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
azepan-1-yl(naphthalen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c19-17(18-11-5-1-2-6-12-18)16-10-9-14-7-3-4-8-15(14)13-16/h3-4,7-10,13H,1-2,5-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDSTONGQGQEKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

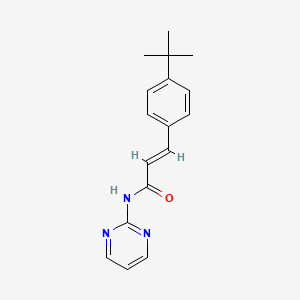
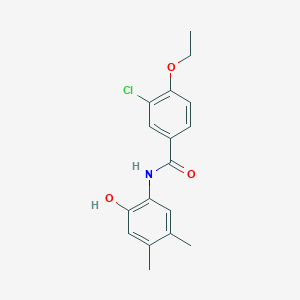


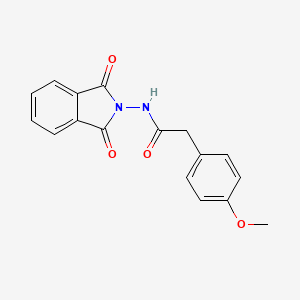
![ethyl 5-amino-1-(6-ethylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B5748132.png)
![N-(2-ethoxyphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5748145.png)
![N-[4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5748155.png)
![N-[3-(acetylamino)-4-chlorophenyl]butanamide](/img/structure/B5748169.png)
![N-[2-(trifluoromethyl)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5748177.png)
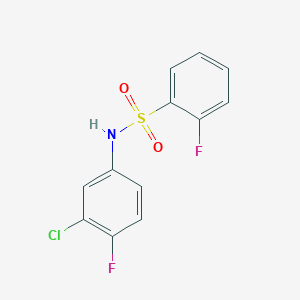

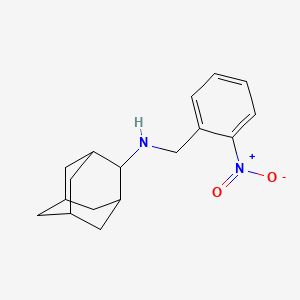
![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5748206.png)